molecular formula C19H17NO3S B14170221 N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline CAS No. 923034-57-5

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline

Cat. No.: B14170221
CAS No.: 923034-57-5
M. Wt: 339.4 g/mol
InChI Key: VXEIDFVOSCMWDI-UHFFFAOYSA-N
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Description

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aniline moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylaniline in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of solvents like methanol and the application of crystallization techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is widely used in scientific research due to its versatile reactivity. Some applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide
  • 4-Methylbenzenesulfonate

Uniqueness

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. The presence of both sulfonyl and aniline groups allows for diverse chemical modifications and applications .

Properties

CAS No.

923034-57-5

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

(N-phenylanilino) 4-methylbenzenesulfonate

InChI

InChI=1S/C19H17NO3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

VXEIDFVOSCMWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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